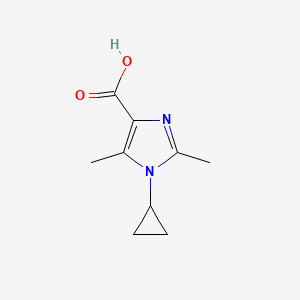

1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 g/mol . This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of amido-nitriles. One reported method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic or saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization techniques with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid ethyl ester: Similar in structure but with an ethyl ester group instead of a carboxylic acid group.

1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxamide: Contains a carboxamide group instead of a carboxylic acid group.

Uniqueness

1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its cyclopropyl and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid (CAS Number: 1536416-10-0) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its structure-activity relationships (SAR).

Structure and Properties

The compound features a cyclopropyl group and a carboxylic acid moiety attached to an imidazole ring. The imidazole ring is known for its diverse biological activities, which can be attributed to its ability to form hydrogen bonds and π interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives. For instance, the synthesis of various imidazole derivatives has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected imidazole derivatives, including 1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1-Cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid | Staphylococcus aureus | 125 - 500 |

| Escherichia coli | 250 - 1000 | |

| Bacillus subtilis | 62.5 - 1000 |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, with MIC values indicating bactericidal effects at higher concentrations.

Anticancer Activity

In addition to its antimicrobial properties, studies have assessed the anticancer potential of imidazole derivatives. The cytotoxicity of 1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid was evaluated against various cancer cell lines. The following table presents the findings:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 10 - 20 |

| HeLa (Cervical cancer) | 15 - 30 |

| A549 (Lung cancer) | 20 - 35 |

These results suggest that the compound may possess moderate cytotoxic effects against certain cancer cell lines, indicating its potential as a lead compound for further development in anticancer therapies.

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is heavily influenced by their structural features. Modifications to the imidazole ring or substituents can significantly alter their pharmacological profiles. For example:

- Substituent Positioning : Variations in the position of substituents on the imidazole ring can enhance or diminish antibacterial activity.

- Functional Groups : The presence of electron-withdrawing or electron-donating groups can affect the lipophilicity and solubility of the compounds, influencing their bioavailability.

Case Studies

Case Study 1 : A study synthesized a series of thiosemicarbazide derivatives based on imidazole frameworks. The results indicated that specific substitutions led to enhanced antibacterial properties against Gram-positive bacteria, with MIC values significantly lower than those observed for non-modified compounds .

Case Study 2 : Another research effort focused on hydrazone derivatives of imidazoles, which demonstrated varying degrees of anticancer activity across different cell lines. This underscores the importance of structural diversity in developing effective therapeutic agents .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation via alkylation of imidazole precursors, followed by carboxylation. Davis et al. (1982) describe esterification and hydrolysis steps for similar imidazole-4-carboxylic acids . To optimize yields:

- Use anhydrous conditions to minimize side reactions (e.g., hydrolysis of cyclopropyl groups).

- Monitor pH during carboxylation to avoid decarboxylation.

- Employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for intermediate verification .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodological Answer :

- NMR : Use 1H- and 13C-NMR to confirm substitution patterns (e.g., cyclopropyl protons at δ 0.8–1.2 ppm and imidazole protons at δ 7.0–8.5 ppm) .

- FT-IR : Identify carboxylic acid C=O stretching (~1700 cm−1) and imidazole ring vibrations (~1600 cm−1) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, particularly for polymorph studies .

Q. How can researchers design biological activity assays for this compound, given its structural similarity to known bioactive imidazoles?

- Methodological Answer :

- Enzyme inhibition assays : Target enzymes like cyclooxygenase (COX) or histone deacetylases (HDACs), using fluorometric or colorimetric substrates .

- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to reference compounds like Telmisartan-related derivatives .

- Docking studies : Use software like AutoDock Vina to predict binding modes to active sites, guided by structural analogs .

Advanced Research Questions

Q. How can the stability of 1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid be evaluated under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) buffers at 40°C–60°C for 24–72 hours. Monitor degradation via HPLC and LC-MS to identify breakdown products .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity under controlled humidity .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., spectral mismatches)?

- Methodological Answer :

- Re-evaluate computational parameters : Adjust solvent models (e.g., COSMO-RS) or basis sets (e.g., B3LYP/6-31G*) in DFT calculations to better match experimental NMR shifts .

- Dynamic NMR (DNMR) : Assess conformational flexibility (e.g., cyclopropyl ring puckering) causing signal broadening .

- Cross-validate with alternative techniques : Use X-ray crystallography or rotational spectroscopy for ambiguous cases .

Q. How can coordination polymers be synthesized using this compound, and what properties make it suitable for such applications?

- Methodological Answer :

- Metal coordination : The carboxylic acid group binds to transition metals (e.g., Cu2+, Zn2+) under hydrothermal conditions (120°C, 24h). Alkordi et al. (2008) describe similar frameworks with imidazole-4,5-dicarboxylic acids .

- Property analysis : Use BET surface area analysis for porosity and TGA-DSC for thermal stability. Electrochemical studies (CV, EIS) assess conductivity .

Q. What experimental designs are recommended for studying the compound’s interaction with biological membranes?

- Methodological Answer :

- Liposome binding assays : Prepare phosphatidylcholine liposomes and measure partitioning via fluorescence quenching (e.g., using dansyl probes) .

- MD simulations : Model interactions with lipid bilayers using GROMACS, parameterizing force fields with CHARMM36 .

- Permeability assays : Use Caco-2 cell monolayers to predict intestinal absorption (Papp values) .

Q. Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (linked to inflammation and severe eye damage) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal, adhering to EPA guidelines .

Q. Data Interpretation and Reporting

Q. How should researchers address discrepancies in biological assay results across replicate experiments?

- Methodological Answer :

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to identify outliers. Use power analysis to determine sample size adequacy .

- Quality controls : Include reference standards (e.g., USP-certified Telmisartan analogs) in each assay batch .

- Metadata tracking : Document environmental variables (e.g., humidity, cell passage number) that may affect reproducibility .

Q. What frameworks support integrating findings from this compound into broader pharmacological research?

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

1-cyclopropyl-2,5-dimethylimidazole-4-carboxylic acid |

InChI |

InChI=1S/C9H12N2O2/c1-5-8(9(12)13)10-6(2)11(5)7-3-4-7/h7H,3-4H2,1-2H3,(H,12,13) |

InChI Key |

FRWQZRSZILFMJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N1C2CC2)C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.